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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical phosphodiesterase 4 (PDE4)

inhibitor LEO 39652 against a range of novel topical and systemic therapies for atopic

dermatitis (AD). The document summarizes key efficacy and safety data from clinical trials of

approved and late-stage development drugs, details relevant experimental protocols, and

visualizes critical signaling pathways to offer a comprehensive benchmarking resource.

Executive Summary
LEO 39652, a "dual-soft" PDE4 inhibitor, was designed for topical application with the intent of

minimizing systemic side effects through rapid metabolic inactivation in the bloodstream and

liver.[1] Despite demonstrating high in vitro potency, LEO 39652 did not show clinical efficacy in

early trials, a factor attributed to insufficient drug availability at the target site in the skin. This

guide benchmarks the preclinical profile of LEO 39652 against the clinical performance of other

PDE4 inhibitors, topical Janus kinase (JAK) inhibitors, and biologics targeting key inflammatory

pathways in atopic dermatitis.

Preclinical Profile of LEO 39652
LEO 39652 is a potent inhibitor of PDE4, the enzyme responsible for the degradation of cyclic

adenosine monophosphate (cAMP). Increased cAMP levels in immune cells lead to a reduction

in the production of pro-inflammatory cytokines.
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Parameter Value Reference

PDE4A IC₅₀ 1.2 nM [2][3]

PDE4B IC₅₀ 1.2 nM [2][3]

PDE4C IC₅₀ 3.0 nM

PDE4D IC₅₀ 3.8 nM

TNF-α Inhibition IC₅₀ 6.0 nM

Comparative Efficacy and Safety of Novel Atopic
Dermatitis Therapies
The following tables summarize pivotal clinical trial data for novel atopic dermatitis therapies,

providing a benchmark against which the preclinical potential of LEO 39652 can be assessed.

Topical PDE4 Inhibitors
Crisaborole is a topical PDE4 inhibitor approved for mild-to-moderate atopic dermatitis.

Therapy (Trial)
Primary
Efficacy
Endpoint

Efficacy Result
Key Adverse
Events

Reference

Crisaborole 2%

Ointment (AD-

301 & AD-302)

Investigator's

Static Global

Assessment

(ISGA) of Clear

(0) or Almost

Clear (1) with a

≥2-grade

improvement at

Day 29

AD-301: 32.8%

vs 25.4%

(vehicle)AD-302:

31.4% vs 18.0%

(vehicle)

Application site

pain/burning

Topical Janus Kinase (JAK) Inhibitors
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Topical JAK inhibitors block the signaling of multiple pro-inflammatory cytokines involved in

atopic dermatitis.

Therapy (Trial)
Primary
Efficacy
Endpoint

Efficacy Result
Key Adverse
Events

Reference

Ruxolitinib 1.5%

Cream (TRuE-

AD1 & TRuE-

AD2)

Investigator's

Global

Assessment

Treatment

Success (IGA-

TS) at Week 8

TRuE-AD1:

53.8% vs 15.1%

(vehicle)TRuE-

AD2: 51.3% vs

7.6% (vehicle)

Application site

reactions

Delgocitinib

Ointment (Phase

3)

Modified Eczema

Area and

Severity Index

(mEASI) score %

change from

baseline at Week

4

-44.3% vs 1.7%

(vehicle)

Nasopharyngitis,

contact

dermatitis

Biologics (Systemic Therapies)
Biologics are monoclonal antibodies that target specific cytokines or their receptors.
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Therapy
(Target)

Primary
Efficacy
Endpoint

Efficacy Result
Key Adverse
Events

Reference

Dupilumab (IL-

4Rα) (SOLO 1 &

SOLO 2)

IGA of 0 or 1 at

Week 16

SOLO 1: 38% vs

10%

(placebo)SOLO

2: 36% vs 8.5%

(placebo)

Injection site

reactions,

conjunctivitis

Tralokinumab

(IL-13) (ECZTRA

1 & ECZTRA 2)

IGA of 0 or 1 at

Week 16

ECZTRA 1:

15.8% vs 7.1%

(placebo)ECZTR

A 2: 22.2% vs

10.9% (placebo)

Upper respiratory

tract infections,

conjunctivitis,

injection site

reactions

Lebrikizumab (IL-

13) (ADvocate1

& ADvocate2)

IGA of 0 or 1 at

Week 16

ADvocate1:

43.1% vs 12.7%

(placebo)ADvoca

te2: 33.2% vs

10.8% (placebo)

Conjunctivitis,

nasopharyngitis

Nemolizumab

(IL-31RA)

(Phase 3)

Improvement in

pruritus Visual

Analog Scale

(VAS)

Significant

reduction in

pruritus

compared to

placebo

Nasopharyngitis,

upper respiratory

tract infection,

exacerbation of

atopic dermatitis

Rocatinlimab

(OX40)

(ROCKET

HORIZON)

IGA of 0 or 1 at

Week 24

19.3% vs 6.6%

(placebo)

Nasopharyngitis,

headache,

aphthous ulcer

Experimental Protocols
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound

against PDE4 enzymes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Enzyme and Substrate Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and

PDE4D enzymes are used. The substrate, cyclic adenosine monophosphate (cAMP), is

prepared in an assay buffer.

Compound Dilution: The test compound (e.g., LEO 39652) is serially diluted in DMSO to

create a range of concentrations.

Assay Reaction: The PDE4 enzyme, test compound, and cAMP substrate are incubated

together in a microplate. The enzyme catalyzes the hydrolysis of cAMP to AMP.

Detection: A detection reagent, such as a phosphate-binding molecule, is added. The

amount of phosphate produced is proportional to the enzyme activity. The signal (e.g.,

fluorescence or luminescence) is read using a plate reader.

Data Analysis: The percentage of enzyme inhibition is calculated for each compound

concentration relative to a control with no inhibitor. The IC₅₀ value is determined by fitting the

data to a dose-response curve.

Cytokine Release Assay from Human Skin Explants
Objective: To measure the effect of a test compound on the release of pro-inflammatory

cytokines from ex vivo human skin tissue.

Methodology:

Skin Tissue Preparation: Full-thickness human skin explants are obtained from donors and

cultured in a defined medium.

Stimulation and Treatment: The skin explants are stimulated with an inflammatory trigger

(e.g., lipopolysaccharide [LPS] or a cytokine cocktail) to induce cytokine production.

Simultaneously, the explants are treated with the test compound at various concentrations.

Incubation: The treated and stimulated skin explants are incubated for a specified period

(e.g., 24-48 hours) to allow for cytokine release into the culture medium.

Supernatant Collection: The culture medium (supernatant) is collected from each well.
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Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-

8) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or

enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The level of cytokine inhibition by the test compound is calculated relative to

the stimulated control without the compound.

Signaling Pathways and Experimental Workflows
PDE4 Inhibition Signaling Pathway
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Caption: PDE4 inhibition by LEO 39652 increases intracellular cAMP, leading to reduced

inflammatory cytokine production.

IL-31 Signaling Pathway in Pruritus
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Caption: Nemolizumab blocks the IL-31 pathway, a key driver of pruritus in atopic dermatitis.

OX40 Signaling Pathway in T-Cell Activation
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Caption: Rocatinlimab inhibits the OX40 co-stimulatory pathway, reducing T-cell-mediated

inflammation.

Experimental Workflow for Cytokine Release Assay
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Caption: Workflow for assessing the anti-inflammatory potential of a compound using a human

skin explant model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824691#benchmarking-leo-39652-against-novel-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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